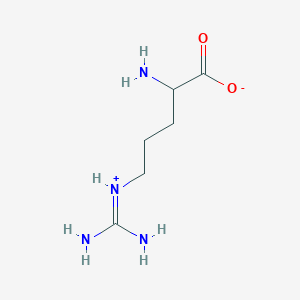

DL-Arginine

Description

DL-Arginine has been reported in Daphnia pulex, Drosophila melanogaster, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKSFYDXXFIFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022618 | |

| Record name | DL-Arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7200-25-1, 1119-34-2, 74-79-3 | |

| Record name | (±)-Arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7200-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007200251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Detoxargin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | arginine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arginine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGININE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL26NTK3EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Crossroads of Metabolism: An In-depth Technical Guide to DL-Arginine Synthesis and Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract: L-Arginine, a semi-essential amino acid, stands at a critical juncture of multiple metabolic pathways, influencing a vast array of physiological and pathological processes. Its synthesis and degradation are tightly regulated, involving a complex interplay of enzymes and intermediates that vary across different organisms and cellular compartments. This technical guide provides a comprehensive overview of the core synthesis and degradation pathways of DL-Arginine, with a focus on mammalian and microbial systems. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of the key metabolic routes to facilitate a deeper understanding and further investigation into the multifaceted roles of arginine.

This compound Synthesis Pathways

The synthesis of L-arginine is a critical process for maintaining nitrogen balance and providing the substrate for numerous downstream metabolic pathways. In mammals, this is primarily achieved through the intestinal-renal axis, while microorganisms typically utilize a de novo synthesis pathway starting from glutamate.

Mammalian Arginine Synthesis: The Intestinal-Renal Axis

In mammals, the de novo synthesis of arginine is limited. Instead, a coordinated effort between the small intestine and the kidneys is responsible for the majority of endogenous arginine production. The small intestine synthesizes citrulline from precursors like glutamine and proline. This citrulline is then released into the bloodstream and taken up by the kidneys, which possess the necessary enzymes to convert it into arginine. This inter-organ pathway is crucial for maintaining systemic arginine levels.[1]

The final two steps of arginine synthesis from citrulline occur in the cytosol and are catalyzed by argininosuccinate synthetase (ASS1) and argininosuccinate lyase (ASL).

-

Argininosuccinate Synthetase (ASS1): Catalyzes the ATP-dependent condensation of citrulline and aspartate to form argininosuccinate.

-

Argininosuccinate Lyase (ASL): Cleaves argininosuccinate to yield arginine and fumarate. The fumarate produced can then enter the Krebs cycle.

Microbial Arginine Biosynthesis

In many microorganisms, L-arginine is synthesized de novo from L-glutamate through a series of enzymatic reactions involving N-acetylated intermediates. This pathway prevents the spontaneous cyclization of intermediates that would otherwise lead to proline synthesis.

The key enzymes in this pathway include:

-

N-acetylglutamate synthase (NAGS): Catalyzes the acetylation of glutamate.

-

N-acetylglutamate kinase (NAGK): Phosphorylates N-acetylglutamate.

-

N-acetyl-gamma-glutamyl-phosphate reductase: Reduces the phosphorylated intermediate.

-

N-acetylornithine aminotransferase: Transfers an amino group to form N-acetylornithine.

-

N-acetylornithine deacetylase or Ornithine acetyltransferase: Removes the acetyl group to yield ornithine.

-

Ornithine transcarbamoylase (OTC): Carbamoylates ornithine to form citrulline.

-

Argininosuccinate synthetase (ASS): Condenses citrulline and aspartate.

-

Argininosuccinate lyase (ASL): Cleaves argininosuccinate to arginine and fumarate.

This compound Degradation Pathways

Arginine is catabolized through several distinct pathways, leading to the formation of a variety of biologically important molecules. The predominant pathways differ between mammals and microorganisms.

Mammalian Arginine Degradation

In mammals, arginine degradation is initiated by four key enzymes, leading to diverse metabolic fates.

-

Arginase: This enzyme hydrolyzes arginine to ornithine and urea, playing a central role in the urea cycle for nitrogen disposal. Ornithine can be further metabolized to polyamines (putrescine, spermidine, and spermine) via ornithine decarboxylase (ODC), or to proline and glutamate. There are two isoforms of arginase: Arginase I (cytosolic, primarily in the liver) and Arginase II (mitochondrial, found in various tissues).

-

Nitric Oxide Synthase (NOS): NOS enzymes catalyze the oxidation of arginine to produce nitric oxide (NO) and citrulline. NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. There are three main isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS).[2]

-

Arginine:Glycine Amidinotransferase (AGAT): This enzyme is the first step in creatine synthesis. It transfers the guanidino group from arginine to glycine, forming guanidinoacetate and ornithine. Guanidinoacetate is subsequently methylated to form creatine.

-

Arginine Decarboxylase (ADC): ADC decarboxylates arginine to produce agmatine and carbon dioxide. Agmatine can be further metabolized by agmatinase to putrescine and urea, providing an alternative route to polyamine synthesis.[3]

Bacterial Arginine Degradation

Bacteria employ several pathways to catabolize arginine, often as a source of carbon, nitrogen, and energy.

-

Arginase Pathway: Similar to mammals, some bacteria utilize arginase to hydrolyze arginine to ornithine and urea. The subsequent metabolism of ornithine and urea can vary between species.

-

Arginine Deiminase (ADI) Pathway: This pathway is a major route for anaerobic arginine degradation in many bacteria. It consists of three enzymes:

-

Arginine deiminase (ADI): Converts arginine to citrulline and ammonia.

-

Ornithine transcarbamoylase (OTC): Catalyzes the phosphorolysis of citrulline to ornithine and carbamoyl phosphate.

-

Carbamate kinase (CK): Transfers the phosphate from carbamoyl phosphate to ADP, generating ATP, carbon dioxide, and ammonia. This pathway is a significant source of ATP for some anaerobic microorganisms.[4]

-

-

Arginine Decarboxylase Pathway: Bacteria can decarboxylate arginine to agmatine, which is then often converted to putrescine.

-

Arginine Succinyltransferase (AST) Pathway: Found in some bacteria like E. coli, this pathway involves the transfer of a succinyl group to arginine, followed by a series of reactions that ultimately yield glutamate and succinate.[5][6]

Quantitative Data on Arginine Metabolism

The following tables summarize key quantitative data for enzymes involved in the primary mammalian arginine synthesis and degradation pathways. This data is essential for kinetic modeling and understanding the regulation of these metabolic routes.

Table 1: Kinetic Parameters of Key Enzymes in Mammalian Arginine Synthesis

| Enzyme | Organism/Tissue | Substrate(s) | Km | Vmax | Reference(s) |

| Argininosuccinate Synthetase (ASS1) | Bovine Liver | Citrulline | - | - | [7] |

| Aspartate | - | - | [7] | ||

| ATP | - | - | [7] | ||

| Human Liver (variant citrullinemia) | Citrulline | Similar to control | ~10% of control | [8] | |

| Argininosuccinate Lyase (ASL) | Bovine Liver | Argininosuccinate | - | - | [9][10] |

Table 2: Kinetic Parameters of Key Enzymes in Mammalian Arginine Degradation

| Enzyme | Organism/Tissue | Substrate | Km | Vmax or kcat | Inhibitor(s) | Ki | Reference(s) |

| Arginase I | Human | L-arginine (pH 8.5) | 80 µM | - | - | - | [4] |

| Human | L-arginine (pH 9.5) | 20 µM | - | - | - | [4] | |

| Rat Liver | L-arginine | 1-7 mM | - | - | - | [4] | |

| Arginase II | Human | L-arginine (pH 7.5) | 0.3 mM | - | - | - | [4] |

| Human | L-arginine (pH 9.5) | 5 mM | - | - | - | [4] | |

| Rat Kidney | L-arginine | 18 mM | - | - | - | [4] | |

| Nitric Oxide Synthase (nNOS) | Rat Brain | L-arginine | 8.4 µM | 42 pmol/min/mg | NG-monomethyl-L-arginine | 0.7 µM | [11] |

| NG-nitro-L-arginine | 0.4 µM | [11] | |||||

| NG-iminoethyl-L-ornithine | 1.2 µM | [11] | |||||

| Arginine Decarboxylase (ADC) | E. coli | L-arginine | - | - | Agmatine, CO2 | - | [12][13][14] |

| Yersinia pestis | L-arginine | - | - | Arginine analogues | - | [15] | |

| Protein Arginine Deiminase 4 (PAD4) | Human | Histone H4 peptides | µM to mM range | 2.8 - 6.6 s-1 | - | - | [16][17][18] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate arginine metabolism.

Quantification of Arginine and its Metabolites by HPLC

Objective: To separate and quantify arginine, citrulline, ornithine, and other related metabolites in biological samples such as plasma, cell lysates, or tissue homogenates.

Principle: High-Performance Liquid Chromatography (HPLC) separates compounds based on their physicochemical properties as they pass through a stationary phase. For polar analytes like amino acids, pre-column derivatization with a fluorescent tag (e.g., o-phthalaldehyde, OPA) is often employed to enhance detection sensitivity and improve chromatographic separation on a reversed-phase column.

Materials:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium acetate buffer (or other suitable buffer)

-

o-Phthalaldehyde (OPA) derivatizing reagent

-

Standards for arginine, citrulline, ornithine, etc.

-

Sample deproteinization agent (e.g., perchloric acid, trichloroacetic acid, or methanol)

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation:

-

For plasma or serum: Add a deproteinizing agent (e.g., 3 volumes of cold methanol) to the sample. Vortex and incubate on ice for 30 minutes.

-

For cell or tissue homogenates: Homogenize in a suitable buffer and deproteinize as above.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Derivatization:

-

In an autosampler vial, mix a defined volume of the deproteinized sample supernatant with the OPA derivatizing reagent.

-

Allow the reaction to proceed for a specific time (typically 1-2 minutes) at room temperature before injection. Note: OPA derivatives can be unstable, so consistent timing is crucial.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Elute the analytes using a gradient of a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation of the target analytes.

-

Detect the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths for the OPA adducts (e.g., Ex: 340 nm, Em: 455 nm).

-

-

Quantification:

-

Prepare a standard curve by derivatizing and injecting known concentrations of arginine, citrulline, and ornithine standards.

-

Integrate the peak areas of the analytes in the samples.

-

Determine the concentration of each analyte in the samples by comparing their peak areas to the standard curve.

-

Notes:

-

The use of an internal standard is highly recommended for accurate quantification to correct for variations in sample preparation and injection volume.

-

Mass spectrometry (LC-MS/MS) offers higher sensitivity and specificity and is often the preferred method for quantitative analysis of these metabolites.[19][20][21][22]

Arginase Activity Assay

Objective: To measure the enzymatic activity of arginase in biological samples.

Principle: Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea. The activity can be determined by quantifying the amount of urea produced over a specific time period. A common colorimetric method involves the reaction of urea with α-isonitrosopropiophenone or diacetyl monoxime under acidic conditions to produce a colored product that can be measured spectrophotometrically.

Materials:

-

Spectrophotometer

-

Water bath or incubator

-

Tris-HCl buffer (pH 9.5)

-

MnCl2 solution

-

L-arginine solution

-

Acid mixture (e.g., H2SO4:H3PO4:H2O)

-

α-isonitrosopropiophenone solution (or diacetyl monoxime)

-

Urea standards

-

Sample (e.g., tissue homogenate, cell lysate)

Procedure:

-

Enzyme Activation:

-

Prepare cell or tissue lysates in a lysis buffer containing a detergent (e.g., Triton X-100) and protease inhibitors.

-

Pre-incubate the lysate with Tris-HCl buffer containing MnCl2 at 55-60°C for 10 minutes to activate the manganese-dependent arginase.

-

-

Enzymatic Reaction:

-

Add the L-arginine solution to the activated lysate to start the reaction.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the assay.

-

-

Reaction Termination and Urea Measurement:

-

Stop the reaction by adding the acid mixture.

-

Add the colorimetric reagent (α-isonitrosopropiophenone or diacetyl monoxime).

-

Heat the samples at 100°C for 45-60 minutes to allow for color development.

-

Cool the samples to room temperature.

-

-

Measurement and Calculation:

-

Measure the absorbance of the samples and urea standards at the appropriate wavelength (e.g., 540 nm).

-

Prepare a standard curve using the urea standards.

-

Calculate the amount of urea produced in the samples from the standard curve.

-

Arginase activity is typically expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that produces 1 µmol of urea per minute under the assay conditions.

-

Notes:

-

It is important to include a blank control without the enzyme or substrate to account for any background absorbance.

-

Commercial kits are available that provide optimized reagents and protocols for measuring arginase activity.[23][24]

Conclusion

The synthesis and degradation of this compound are central to a multitude of physiological functions, and their dysregulation is implicated in numerous diseases. This technical guide has provided an in-depth overview of the key metabolic pathways, quantitative enzymatic data, and representative experimental protocols. A thorough understanding of these complex and interconnected pathways is paramount for researchers and drug development professionals seeking to modulate arginine metabolism for therapeutic benefit. The provided diagrams, data tables, and methodologies serve as a foundational resource to guide future research in this dynamic and clinically relevant field.

References

- 1. Arginine metabolism: nitric oxide and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 3. benthamopenarchives.com [benthamopenarchives.com]

- 4. pnas.org [pnas.org]

- 5. Expression, Purification and Characterization of Arginase from Helicobacter pylori in Its Apo Form | PLOS One [journals.plos.org]

- 6. Kinetic mechanism of argininosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic analysis of argininosuccinate synthetase in a variant form of citrullinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic mechanism of bovine liver argininosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.tamu.edu [chem.tamu.edu]

- 10. portlandpress.com [portlandpress.com]

- 11. Analysis of enzyme kinetics by using integrated rate equations. Arginine decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. Analysis of enzyme kinetics by using integrated rate equations. Arginine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. scilit.com [scilit.com]

- 18. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

- 21. sciex.com [sciex.com]

- 22. assaygenie.com [assaygenie.com]

- 23. Arginase - Assay | Worthington Biochemical [worthington-biochem.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

The Dichotomy of DL-Arginine: A Technical Guide to its Mechanisms of Action in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Arginine, a racemic mixture of the L- and D-enantiomers of the amino acid arginine, presents a complex profile of cellular activity. While L-Arginine is a well-established conditionally essential amino acid integral to numerous physiological pathways, the biological significance of D-Arginine is less understood but increasingly recognized. This technical guide provides an in-depth exploration of the distinct and overlapping mechanisms of action of both enantiomers in key cellular processes, including nitric oxide synthesis, protein metabolism, creatine formation, and immune modulation. Quantitative data from seminal studies are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate reproducible research. Furthermore, signaling pathways and experimental workflows are visually represented using the DOT language for clarity. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and leverage the multifaceted roles of this compound.

Introduction

Arginine is a semi-essential amino acid, meaning that while it can be synthesized de novo, endogenous production may be insufficient during periods of rapid growth, stress, or illness[1][2]. It is a versatile molecule that serves as a precursor for the synthesis of a wide array of biologically active compounds, including nitric oxide (NO), creatine, polyamines, and urea[1][2][3]. The vast majority of biological functions are attributed to the L-enantiomer of arginine (L-Arginine). However, the commercially available this compound is a racemic mixture, necessitating a clear understanding of the distinct roles of both L- and D-Arginine. This guide will dissect the mechanisms of each enantiomer.

The Central Role of L-Arginine in Cellular Function

L-Arginine is a cornerstone of cellular metabolism and signaling, participating in several critical pathways.

Nitric Oxide Synthesis

L-Arginine is the sole biological precursor for nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses[2][4][5]. The synthesis of NO from L-Arginine is catalyzed by a family of enzymes known as Nitric Oxide Synthases (NOS).

-

Endothelial NOS (eNOS): Constitutively expressed in endothelial cells, eNOS produces NO which leads to the relaxation of vascular smooth muscle, resulting in vasodilation and regulation of blood pressure[2][5].

-

Neuronal NOS (nNOS): Primarily found in neuronal tissue, nNOS-derived NO functions as a neurotransmitter.

-

Inducible NOS (iNOS): Expressed in immune cells like macrophages in response to inflammatory stimuli, iNOS generates large amounts of NO that contribute to the cytotoxic activity against pathogens[6].

The reaction catalyzed by NOS involves the conversion of L-Arginine to L-Citrulline and NO.

| Parameter | Value | Cell/System | Reference |

| eNOS Km for L-Arginine | 2.9 µM | Purified bovine brain eNOS | [7] |

| iNOS Km for L-Arginine | ~5 µM | Activated macrophages | [8] |

| Arginase I Km for L-Arginine | ~10 mmol/L | Activated macrophages | [8] |

| Arginase II Km for L-Arginine | ~10 mmol/L | Activated macrophages | [8] |

| L-Arginine concentration for half-maximal iNOS activity | 60 µmol/L | Cytokine-activated rat aortic endothelial cells | [9] |

| L-Arginine concentration for maximal iNOS activity | ≥200 µmol/L | Cytokine-activated rat aortic endothelial cells | [9] |

| Plasma L-Arginine for significant vasorelaxation in humans | 6.22 ± 0.4 mM | Humans | [10] |

Table 1: Kinetic parameters and effective concentrations of L-Arginine in nitric oxide synthesis.

Protein Synthesis and mTOR Signaling

L-Arginine plays a crucial role in protein synthesis, not only as a building block but also as a signaling molecule that activates the mammalian Target of Rapamycin (mTOR) pathway[9][11][12]. The mTOR complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and protein synthesis. Activation of mTORC1 by L-Arginine leads to the phosphorylation of downstream effectors, including p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery[9][13][14]. Some studies suggest this effect is, in part, dependent on nitric oxide production[14].

| L-Arginine Concentration | Effect | Cell Line | Reference |

| 10-350 µM | Time- and concentration-dependent increase in proliferation | Porcine trophectoderm (pTr2) cells | [13] |

| 100 µM | Dose-dependently increased protein synthesis and decreased protein degradation | pTr2 cells | [13] |

| 350 µM | Dose-dependently increased protein synthesis and decreased protein degradation | pTr2 cells | [13] |

| 1 mM | Increased protein synthesis rate and phosphorylation of mTOR and p70S6K | C2C12 myotubes | [15] |

Table 2: Effect of L-Arginine on protein synthesis and cell proliferation.

Creatine Synthesis

L-Arginine is a key substrate for the endogenous synthesis of creatine, a molecule crucial for energy metabolism in tissues with high and fluctuating energy demands, such as muscle and brain. The first and rate-limiting step in creatine synthesis is the transfer of a guanidino group from L-Arginine to glycine, a reaction catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT). This reaction produces guanidinoacetate and ornithine. Guanidinoacetate is subsequently methylated by guanidinoacetate N-methyltransferase (GAMT) to form creatine.

Immune System Modulation

L-Arginine is critical for the proper functioning of the immune system, particularly for T-lymphocyte proliferation and function[5][16]. Arginine availability in the microenvironment can dictate the outcome of an immune response. Depletion of L-Arginine, often observed in the tumor microenvironment due to high arginase activity, can lead to T-cell dysfunction and immune evasion by cancer cells[17][18][19][20]. Conversely, supplementation with L-Arginine can enhance T-cell responses[21][22][23].

| L-Arginine Concentration | Effect | Cell Type | Reference |

| ≥ 100 µmol/L | Significantly enhanced anti-CD3 stimulated T-lymphocyte proliferation | Mouse splenocytes | [5] |

| 0 µmol/L | Arrested stimulated T-cells in the G0-G1 phase of the cell cycle | Human T-cells | [1] |

| 2 mM | Completely recovered T-cell proliferation after deprivation | Human T-cells | [1] |

Table 3: The effect of L-Arginine on T-lymphocyte proliferation.

The Enigmatic Role of D-Arginine

The biological functions of D-Arginine are far less characterized than those of its L-enantiomer. Generally, D-amino acids are not incorporated into proteins and are metabolized differently.

Nitric Oxide Synthesis

Contrary to L-Arginine, D-Arginine is not a substrate for nitric oxide synthase (NOS)[17]. However, some studies have shown that D-Arginine can induce NO production in endothelial cells[7][15][17]. This suggests a receptor-mediated mechanism rather than direct enzymatic conversion. Evidence points towards D-Arginine acting as a ligand for membrane receptors, possibly α-2 adrenoceptors, which then triggers a signal transduction cascade involving G proteins, phospholipase C, and intracellular calcium mobilization, ultimately leading to the activation of eNOS[15][17]. Furthermore, oral administration of D-Arginine has been shown to increase the protein expression of eNOS in the aorta and kidneys of rats[7].

Metabolism by D-amino Acid Oxidase (DAO)

D-Arginine can be metabolized by D-amino acid oxidase (DAO), a peroxisomal flavoenzyme[14][19][24][25]. DAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide[14][19]. The activity of DAO towards basic D-amino acids like D-Arginine is generally considered to be low[18]. The physiological implications of D-Arginine metabolism by DAO are still under investigation, but the production of hydrogen peroxide suggests a potential role in cellular redox signaling and oxidative stress[24].

Experimental Protocols

Measurement of Nitric Oxide Synthase (NOS) Activity

Principle: This protocol is based on the conversion of radiolabeled L-Arginine to L-Citrulline by NOS. The amount of radiolabeled L-Citrulline produced is proportional to the NOS activity.

Materials:

-

Tissue or cell homogenates

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

-

Reaction buffer (e.g., 50 mM KH₂PO₄, pH 7.2, 60 mM L-valine, 1 mM L-citrulline, 1.25 mM CaCl₂, 2 mM NADPH, 10 µM FAD, 10 µM BH₄)

-

[³H]-L-Arginine

-

Stop buffer (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA)

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare tissue or cell lysates by homogenization in ice-cold homogenization buffer, followed by centrifugation to remove cellular debris.

-

Set up the reaction mixture in microcentrifuge tubes on ice, containing reaction buffer and the cell/tissue extract.

-

Initiate the reaction by adding [³H]-L-Arginine.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding ice-cold stop buffer.

-

Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to separate the unreacted [³H]-L-Arginine (which binds to the resin) from the [³H]-L-Citrulline (which flows through).

-

Collect the eluate containing [³H]-L-Citrulline.

-

Add scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.

-

Calculate the NOS activity based on the amount of [³H]-L-Citrulline formed per unit of time per milligram of protein.

Quantification of Intracellular Arginine by HPLC

Principle: This method allows for the separation and quantification of amino acids, including L- and D-Arginine, from cell extracts using High-Performance Liquid Chromatography (HPLC). Chiral separation can be achieved using a chiral column.

Materials:

-

Cell culture

-

Phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA) or other protein precipitation agent

-

HPLC system with a fluorescence or UV detector

-

Chiral HPLC column (e.g., Astec CHIROBIOTIC T)

-

Mobile phase (e.g., water:methanol:formic acid)

-

Derivatizing agent (e.g., o-phthalaldehyde (OPA))

-

Arginine standards (L- and D-enantiomers)

Procedure:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells and deproteinize the lysate by adding TCA and centrifuging.

-

Collect the supernatant containing the amino acids.

-

Derivatize the amino acids in the supernatant with OPA to make them fluorescent.

-

Inject the derivatized sample onto the chiral HPLC column.

-

Elute the amino acids using an appropriate mobile phase gradient.

-

Detect the separated amino acid enantiomers using a fluorescence detector.

-

Quantify the concentration of L- and D-Arginine by comparing the peak areas to a standard curve generated with known concentrations of the respective standards.

Conclusion

The biological effects of this compound are predominantly driven by the L-enantiomer, which is a critical substrate and signaling molecule in a multitude of cellular pathways, including nitric oxide and protein synthesis, creatine production, and immune regulation. The quantitative data and signaling pathways presented underscore the concentration-dependent and context-specific nature of L-Arginine's actions. D-Arginine, while not a direct substrate for many of the enzymes that metabolize L-Arginine, exhibits distinct biological activity, notably the receptor-mediated stimulation of nitric oxide synthesis. Its metabolism by D-amino acid oxidase opens another avenue for its cellular effects.

For researchers and drug development professionals, it is imperative to consider the enantiomeric composition of arginine used in experimental and clinical settings. The presence of D-Arginine in a this compound formulation may introduce biological effects that are not attributable to L-Arginine alone. Future research should focus on further elucidating the specific mechanisms of D-Arginine and the potential for synergistic or antagonistic interactions between the two enantiomers. A thorough understanding of the distinct roles of L- and D-Arginine will be crucial for the development of targeted therapeutic strategies that harness the full potential of this multifaceted amino acid.

References

- 1. researchgate.net [researchgate.net]

- 2. reviveactive.com [reviveactive.com]

- 3. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Arginine? [synapse.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. Chiral separation of d/l-arginine with whole cells through an engineered FhuA nanochannel - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. L-Arginine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Analysis of the Stimulative Effect of Arginine on Translation Initiation of Protein Synthesis in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. On-column labeling technique and chiral ligand-exchange CE with zinc(II)-L-arginine complex as a chiral selector for assay of dansylated D,L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 15. Receptor-mediated activation of nitric oxide synthesis by arginine in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Receptor-mediated activation of nitric oxide synthesis by arginine in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Orally administrated D-arginine exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. Arginine - Wikipedia [en.wikipedia.org]

- 21. Effect of L-arginine on immune function: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Impact of l-Arginine Metabolism on Immune Response and Anticancer Immunotherapy [frontiersin.org]

- 24. d-amino acid oxidase promotes cellular senescence via the production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]

A Technical Guide to DL-Arginine Metabolic Pathways in Mammalian Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of both D- and L-arginine in mammalian systems. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the biochemical transformations and physiological significance of this versatile amino acid. The guide includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the core metabolic and signaling pathways.

Introduction to DL-Arginine

Arginine, a semi-essential amino acid, is a critical component of numerous physiological processes in mammals.[1] While L-arginine is the biologically active enantiomer incorporated into proteins and serving as a substrate for various enzymes, D-arginine is also present in mammalian systems, albeit at lower concentrations, and is metabolized through a distinct pathway. Understanding the metabolic fates of both enantiomers is crucial for elucidating their roles in health and disease.

L-arginine can be obtained from the diet, synthesized endogenously, or released during protein turnover.[2] Its metabolism is multifaceted, leading to the production of several critical bioactive molecules, including nitric oxide, urea, polyamines, proline, glutamate, creatine, and agmatine.[1][3] In contrast, the metabolism of D-arginine is primarily a catabolic process aimed at its detoxification and elimination.

L-Arginine Metabolic Pathways

In mammalian cells, L-arginine is a substrate for four primary enzymes: arginase (ARG), nitric oxide synthase (NOS), arginine:glycine amidinotransferase (AGAT), and arginine decarboxylase (ADC).[4] These enzymes initiate distinct pathways with significant physiological implications.

The Arginase Pathway

The arginase pathway is a central route for L-arginine catabolism, particularly in the liver as part of the urea cycle.[5]

-

Reaction: Arginase, a manganese-containing enzyme, hydrolyzes L-arginine into L-ornithine and urea.[5]

-

Physiological Significance: This pathway is essential for ammonia detoxification by converting it into urea for excretion.[5] The L-ornithine produced is a precursor for the synthesis of polyamines (putrescine, spermidine, and spermine) and proline, which are vital for cell proliferation and collagen formation, respectively.[5]

-

Isoforms: Two main isoforms of arginase exist: Arginase I (cytosolic, predominantly in the liver) and Arginase II (mitochondrial, found in various tissues including the kidney and brain).[6]

Arginase Pathway Diagram

Caption: The Arginase pathway of L-arginine metabolism.

The Nitric Oxide Synthase (NOS) Pathway

The nitric oxide synthase (NOS) pathway is responsible for the production of nitric oxide (NO), a critical signaling molecule.

-

Reaction: NOS enzymes catalyze the five-electron oxidation of a guanidino nitrogen of L-arginine to produce nitric oxide and L-citrulline.[7] This reaction requires oxygen and NADPH as co-substrates.[8]

-

Physiological Significance: Nitric oxide is a key regulator of vascular tone, neurotransmission, and immune responses.[7] The L-citrulline co-product can be recycled back to L-arginine.[9]

-

Isoforms: There are three main NOS isoforms in mammals: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). nNOS and eNOS are constitutively expressed and calcium-dependent, while iNOS expression is induced by immunological stimuli.[7]

Nitric Oxide Synthase Pathway Diagram

Caption: The Nitric Oxide Synthase (NOS) pathway.

The Creatine Synthesis Pathway

Creatine, vital for energy homeostasis in tissues with high energy demands, is synthesized in a two-step process involving L-arginine.[10]

-

Step 1 (Kidney): Arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from L-arginine to glycine, forming guanidinoacetate (GAA) and L-ornithine.[11][12]

-

Step 2 (Liver): Guanidinoacetate is then methylated by guanidinoacetate N-methyltransferase (GAMT), using S-adenosylmethionine (SAM) as the methyl donor, to produce creatine.[10][11]

-

Physiological Significance: Creatine is crucial for the rapid regeneration of ATP in muscle and brain tissue through the creatine kinase system.[13]

Creatine Synthesis Pathway Diagram

Caption: The inter-organ pathway of creatine synthesis.

The Arginine Decarboxylase (ADC) and Agmatine Pathway

An alternative pathway for polyamine synthesis involves the decarboxylation of L-arginine to agmatine.

-

Reaction: Arginine decarboxylase (ADC), a mitochondrial enzyme, converts L-arginine to agmatine.[14][15] Agmatine is then hydrolyzed by agmatinase to produce putrescine and urea.[14]

-

Physiological Significance: While the conventional pathway for polyamine synthesis is through ornithine decarboxylase (ODC), the ADC/agmatinase pathway serves as an alternative route, particularly in certain tissues and under specific conditions.[16][17] Agmatine itself is a neuromodulator with affinity for several receptors, including imidazoline and α2-adrenergic receptors.[18][19]

Agmatine and Polyamine Synthesis Pathway Diagram

Caption: The Arginine Decarboxylase (ADC) pathway.

D-Arginine Metabolic Pathway

The metabolism of D-arginine in mammals is primarily handled by D-amino acid oxidase (DAAO), a flavoenzyme with broad specificity for D-amino acids.[20][21]

-

Reaction: DAAO catalyzes the oxidative deamination of D-arginine to 2-oxo-5-guanidinopentanoic acid (the corresponding imino acid), which then non-enzymatically hydrolyzes to the α-keto acid and ammonia.[20] This reaction generates hydrogen peroxide.[21]

-

Physiological Significance: The primary role of this pathway is detoxification, catabolizing D-amino acids from exogenous sources or those formed endogenously.[20] DAAO is predominantly found in the kidney, liver, and brain.[20]

D-Arginine Metabolism Diagram

Caption: The D-Amino Acid Oxidase (DAAO) pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes involved in this compound metabolism. Note that these values can vary depending on the tissue, species, and experimental conditions.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Tissue | Species | Reference |

| Arginase I | L-Arginine | 1 | 4,380 | Liver | Rat | [6] |

| Arginase (activated) | L-Arginine | 1.7 | - | Liver | Rat | [22] |

| Nitric Oxide Synthase (iNOS) | L-Arginine | - | - | Macrophage | - | [8] |

| D-Amino Acid Oxidase (hDAAO) | D-Serine | low affinity | low efficiency | Brain | Human | [20] |

Further quantitative data on enzyme kinetics and metabolite concentrations require targeted experimental investigation as values are highly context-dependent.

Experimental Protocols

This section provides an overview of methodologies for key experiments in the study of this compound metabolism.

Arginase Activity Assay

Principle: This colorimetric assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase. The urea is further hydrolyzed by urease to ammonia, which is then converted to indophenol for spectrophotometric quantification.[22]

Methodology:

-

Tissue Preparation: Homogenize tissue samples in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and centrifuge to obtain the supernatant containing the enzyme.

-

Enzyme Activation (Optional): Pre-incubate the enzyme extract with a solution of MnCl2 to activate the arginase.

-

Reaction Initiation: Add L-arginine solution to the enzyme extract and incubate at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding an acidic solution (e.g., a mixture of H2SO4, H3PO4, and H2O).

-

Urea Quantification:

-

Add a solution of α-isonitrosopropiophenone (ISPF) and heat at 100°C.

-

Cool the samples and measure the absorbance at 540 nm.

-

Alternatively, add urease to convert urea to ammonia. Then, add phenol-nitroprusside and alkaline hypochlorite solutions to form indophenol and measure the absorbance at 570 nm.[22]

-

-

Data Analysis: Calculate the arginase activity based on a standard curve generated with known concentrations of urea.

Nitric Oxide Synthase (NOS) Activity Assay

Principle: NOS activity is commonly determined by measuring the conversion of L-[³H]arginine to L-[³H]citrulline.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer containing L-[³H]arginine, NADPH, CaCl2, calmodulin (for nNOS and eNOS), and tetrahydrobiopterin (BH4).

-

Reaction Initiation: Add the enzyme preparation to the reaction mixture and incubate at 37°C.

-

Reaction Termination: Stop the reaction by adding a stop buffer (e.g., HEPES buffer containing EDTA).

-

Separation: Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex AG 50W-X8). L-[³H]arginine binds to the resin, while the neutral L-[³H]citrulline flows through.

-

Quantification: Collect the eluate and quantify the amount of L-[³H]citrulline using a liquid scintillation counter.

-

Data Analysis: Calculate the NOS activity as the rate of L-[³H]citrulline formation.

D-Amino Acid Oxidase (DAAO) Activity Assay

Principle: DAAO activity can be measured by monitoring the production of hydrogen peroxide using a colorimetric assay.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer containing D-arginine (or another D-amino acid substrate), horseradish peroxidase (HRP), and a chromogenic substrate (e.g., o-dianisidine or Amplex Red).

-

Reaction Initiation: Add the enzyme preparation to the reaction mixture.

-

Detection: The hydrogen peroxide produced by the DAAO reaction is used by HRP to oxidize the chromogenic substrate, resulting in a color change that can be monitored spectrophotometrically or fluorometrically over time.

-

Data Analysis: Calculate the DAAO activity based on the rate of change in absorbance or fluorescence, using a standard curve generated with known concentrations of hydrogen peroxide.

Signaling Pathways

The metabolites of L-arginine are not merely end-products but also crucial signaling molecules that regulate a variety of cellular processes.

Nitric Oxide (NO) Signaling

Nitric oxide produced by NOS isoforms diffuses across cell membranes and activates soluble guanylate cyclase (sGC) in target cells. This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and other downstream effectors, resulting in smooth muscle relaxation, neurotransmission, and immunomodulation.

Nitric Oxide Signaling Pathway Diagram

Caption: Workflow of L-arginine activation of mTOR signaling.

This technical guide provides a foundational understanding of this compound metabolism in mammalian systems. Further research is warranted to fully elucidate the intricate regulation and interplay of these pathways in various physiological and pathological states, which will be instrumental for the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Arginine metabolism and nutrition in growth, health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Competitive metabolism of L-arginine: arginase as a therapeutic target in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 8. Mechanism and Kinetics of Inducible Nitric Oxide Synthase Auto-S-Nitrosation and Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Frontiers | Influence of homoarginine on creatine accumulation and biosynthesis in the mouse [frontiersin.org]

- 14. Agmatine - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Arginine decarboxylase and agmatinase: an alternative pathway for de novo biosynthesis of polyamines for development of mammalian conceptuses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]

- 22. Assay and kinetics of arginase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on DL-Arginine as a Precursor for Nitric Oxide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. The primary endogenous precursor for enzymatic NO synthesis is the amino acid L-arginine. This technical guide provides a comprehensive overview of the role of arginine, with a specific focus on the stereoisomers L-arginine and D-arginine, in the context of nitric oxide production. It has been established that nitric oxide synthase (NOS), the enzyme responsible for NO synthesis, exhibits a high degree of stereospecificity for L-arginine. This document will delve into the enzymatic pathways involving L-arginine, explore the potential for non-enzymatic NO generation from both L- and D-arginine, present quantitative data on enzyme kinetics, and provide detailed experimental protocols for the measurement of NOS activity and NO production.

Enzymatic Nitric Oxide Synthesis from L-Arginine

The synthesis of nitric oxide in biological systems is predominantly an enzymatic process catalyzed by a family of enzymes known as nitric oxide synthases (NOSs).[1] These enzymes utilize L-arginine as the sole amino acid substrate for the production of NO and L-citrulline.

Nitric Oxide Synthase (NOS) Isoforms

There are three distinct isoforms of NOS, each with unique localizations and regulatory mechanisms:

-

Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, nNOS is involved in neurotransmission and synaptic plasticity. Its activity is regulated by calcium/calmodulin binding.

-

Inducible NOS (iNOS or NOS2): This isoform is expressed in various cells, including macrophages and smooth muscle cells, typically in response to immunological stimuli such as cytokines. Once expressed, iNOS produces large amounts of NO as part of the immune response and is largely independent of calcium concentrations.

-

Endothelial NOS (eNOS or NOS3): Located in endothelial cells lining the blood vessels, eNOS is crucial for regulating vascular tone and blood pressure. Similar to nNOS, its activity is dependent on calcium/calmodulin.

The Catalytic Mechanism

All three NOS isoforms catalyze a five-electron oxidation of one of the guanidino nitrogens of L-arginine. This reaction requires molecular oxygen (O2) and nicotinamide adenine dinucleotide phosphate (NADPH) as co-substrates. The process also depends on the presence of several cofactors, including flavin adenine dinucleotide (FAD), flavin mononucleotide (FMN), and tetrahydrobiopterin (BH4). The reaction proceeds in two steps, with Nω-hydroxy-L-arginine (NOHA) as an intermediate.

Stereospecificity of Nitric Oxide Synthase

A critical aspect of NOS-mediated NO synthesis is its strict stereospecificity for the L-enantiomer of arginine. Scientific literature consistently demonstrates that D-arginine is not a substrate for any of the NOS isoforms. While some in vivo effects of D-arginine on NO-related pathways have been observed, these are attributed to its metabolic conversion to L-arginine. For instance, in one study, the inhibitory effect of nitro-D-arginine (a D-enantiomer of a NOS inhibitor) was found to be 400 times less potent in vitro compared to its L-counterpart, with its in vivo activity being a result of its conversion to the L-form. This underscores the enzymatic inactivity of D-arginine as a direct precursor for NOS.

Non-Enzymatic Nitric Oxide Synthesis

While the enzymatic pathway is the primary source of biologically relevant NO, under certain conditions, NO can be generated through non-enzymatic reactions involving arginine isomers. A notable pathway involves the reaction of both D- and L-arginine with hydrogen peroxide (H₂O₂). This reaction can produce NO independently of NOS enzymes. The physiological significance of this non-enzymatic pathway is still under investigation but may play a role in conditions associated with high oxidative stress where hydrogen peroxide levels are elevated.

Quantitative Data

Kinetic Parameters of NOS Isoforms for L-Arginine

The Michaelis-Menten constant (Km) reflects the affinity of an enzyme for its substrate. The Km values of the different NOS isoforms for L-arginine are in the low micromolar range, indicating a high affinity.

| NOS Isoform | Species/Source | Km for L-Arginine (μM) |

| nNOS (NOS1) | Bovine Brain | 2.0–3.3 |

| Rat Brain | 1.5–14 | |

| Human | 1.5–6.0 | |

| iNOS (NOS2) | Murine Macrophage | 2.3–14 |

| Rat | 19–32 | |

| Human | 2.2–22 | |

| eNOS (NOS3) | Bovine Aortic Endothelial Cells | 3.0–5.0 |

| Human | 0.9–4.4 |

This table summarizes Km values reported in the literature. Actual values can vary depending on experimental conditions.

Comparison of Arginine Isomers in Nitric Oxide Synthesis

| Pathway | Arginine Isomer | Enzyme/Reagent | Product | Efficacy |

| Enzymatic | L-Arginine | Nitric Oxide Synthase (NOS) | L-Citrulline + Nitric Oxide | High (Primary biological pathway) |

| D-Arginine | Nitric Oxide Synthase (NOS) | No significant reaction | Negligible to none | |

| Non-Enzymatic | L-Arginine | Hydrogen Peroxide (H₂O₂) | Nitric Oxide | Can occur under oxidative stress |

| D-Arginine | Hydrogen Peroxide (H₂O₂) | Nitric Oxide | Can occur under oxidative stress |

Experimental Protocols

Measurement of NOS Activity: Radioactive L-Arginine to L-Citrulline Conversion Assay

This assay is a direct and sensitive method to quantify NOS activity by measuring the formation of radiolabeled L-citrulline from radiolabeled L-arginine.

5.1.1 Materials and Reagents

-

Radiolabeled L-arginine (e.g., L-[³H]arginine or L-[¹⁴C]arginine)

-

Cell lysates or purified NOS enzyme

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)

-

NADPH solution (10 mM)

-

CaCl₂ solution (for nNOS and eNOS)

-

Calmodulin (for nNOS and eNOS)

-

Tetrahydrobiopterin (BH4) solution

-

Stop Buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)

-

Dowex AG 50W-X8 resin (Na⁺ form), equilibrated

-

Scintillation vials and scintillation cocktail

-

Microcentrifuge tubes

-

Spin columns

5.1.2 Procedure

-

Reaction Cocktail Preparation: On ice, prepare a reaction cocktail containing the reaction buffer, NADPH, CaCl₂, calmodulin (if required), BH4, and radiolabeled L-arginine. The final concentrations of these components should be optimized for the specific NOS isoform and experimental setup.

-

Initiation of Reaction: Add the cell lysate or purified enzyme to the reaction cocktail in a microcentrifuge tube to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Termination of Reaction: Stop the reaction by adding an appropriate volume of Stop Buffer.

-

Separation of L-Citrulline from L-Arginine:

-

Add a slurry of equilibrated Dowex AG 50W-X8 resin to each reaction tube. The resin will bind the positively charged, unreacted L-arginine, while the neutral L-citrulline will remain in the supernatant.

-

Transfer the mixture to a spin column placed in a collection tube.

-

Centrifuge to separate the resin from the supernatant containing the radiolabeled L-citrulline.

-

-

Quantification:

-

Transfer the eluate to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

The amount of L-citrulline produced is proportional to the measured radioactivity and is indicative of NOS activity.

-

5.1.3 Data Analysis

-

Prepare a standard curve with known concentrations of radiolabeled L-citrulline to convert counts per minute (CPM) to molar amounts.

-

Calculate the specific activity of the enzyme (e.g., in pmol of L-citrulline formed per minute per mg of protein).

Measurement of Nitric Oxide Production: Griess Assay

The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in aqueous solutions like cell culture media.

5.2.1 Materials and Reagents

-

Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.

-

Sodium nitrite (NaNO₂) standard solution (e.g., 1 M)

-

Cell culture medium

-

96-well microplate

-

Microplate reader

5.2.2 Procedure

-

Standard Curve Preparation:

-

Prepare a series of sodium nitrite standards of known concentrations (e.g., 0-100 µM) by diluting the stock solution in the same cell culture medium used for the experiment.

-

-

Sample Collection: Collect the cell culture supernatant from your experimental samples.

-

Assay:

-

Pipette a specific volume (e.g., 50 µL) of the standards and samples into separate wells of a 96-well plate.

-

Add an equal volume (e.g., 50 µL) of the Griess Reagent to each well.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light. A purple/magenta color will develop in the presence of nitrite.

-

-

Measurement: Measure the absorbance at a wavelength of 540-550 nm using a microplate reader.

5.2.3 Data Analysis

-

Subtract the absorbance of the blank (medium only) from all standard and sample readings.

-

Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

-

Use the equation of the linear regression from the standard curve to determine the nitrite concentration in the unknown samples.

Visualizations

L-Arginine-Nitric Oxide Signaling Pathway

Caption: L-Arginine-NO signaling pathway.

Experimental Workflow for Radioactive NOS Assay

Caption: Radioactive NOS assay workflow.

Conclusion

References

Endogenous Synthesis of Arginine: A Technical Guide for Researchers

Abstract

L-arginine, a semi-essential amino acid, is a critical component in a myriad of physiological processes, including protein synthesis, nitric oxide signaling, and the urea cycle. While dietary intake contributes to arginine pools, endogenous synthesis plays a vital role in maintaining arginine homeostasis, particularly under specific physiological and pathological conditions. This technical guide provides an in-depth exploration of the core pathways of endogenous arginine synthesis, focusing on the key enzymatic reactions, inter-organ metabolism, and regulatory mechanisms. Detailed experimental protocols for the quantification of key metabolites and the assessment of enzyme activity are provided, alongside a comprehensive summary of quantitative data to support researchers and drug development professionals in this field.

The Core Pathway of Endogenous Arginine Synthesis: The Intestinal-Renal Axis

In mammals, the primary pathway for de novo arginine synthesis involves a coordinated effort between the small intestine and the kidneys, commonly referred to as the intestinal-renal axis.[1] The process begins in the enterocytes of the small intestine with the synthesis of citrulline from precursors such as glutamine, glutamate, and proline.[1] This newly synthesized citrulline is released into the portal circulation, bypasses the liver, and is taken up by the kidneys.[2][3] Within the proximal tubules of the kidneys, citrulline is then converted to arginine, which is subsequently released into the systemic circulation for use by various tissues.[4][5]

The key enzymatic steps in the conversion of citrulline to arginine are catalyzed by two cytosolic enzymes: Argininosuccinate Synthetase 1 (ASS1) and Argininosuccinate Lyase (ASL).[6]

-

Argininosuccinate Synthetase 1 (ASS1): This enzyme catalyzes the ATP-dependent condensation of citrulline and aspartate to form argininosuccinate.[7][8] This is the rate-limiting step in arginine synthesis from citrulline.[9]

-

Argininosuccinate Lyase (ASL): ASL then cleaves argininosuccinate into arginine and fumarate.[10][11] The fumarate produced can enter the Krebs cycle, linking arginine synthesis to cellular energy metabolism.

While the liver possesses all the enzymes of the urea cycle, it does not contribute to net arginine synthesis due to the high activity of arginase, which rapidly hydrolyzes arginine to ornithine and urea.[1]

Quantitative Data

Enzyme Kinetics

The kinetic properties of the key enzymes in arginine synthesis are crucial for understanding the regulation and flux through this pathway. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax).

| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference(s) |

| Argininosuccinate Synthetase (ASS1) | Human Lymphocytes | Citrulline | 0.2 mM | 15.7 ± 8.7 nmol/hr/mg protein | [12] |

| Human Lymphocytes (variant) | Citrulline | 20 mM | 10.7 ± 3.8 nmol/hr/mg protein | [12] | |

| Argininosuccinate Lyase (ASL) | Rat Liver | Argininosuccinate | 1.25 mM | 0.54 µmol/hr/mg protein | [13] |

| Human Erythrocytes | Argininosuccinate | 0.66 mM | 7.2 nmol/hr/mg Hb | [13] | |

| Chlamydomonas reinhardtii | Argininosuccinate | 0.26 mM | - | [9] | |

| Ornithine Transcarbamylase (OTC) | Rat Liver | Ornithine | - | - | [14] |

| Pyrroline-5-Carboxylate Synthase (P5CS) | Rice | Glutamate | - | - | [4][15] |

Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer composition) and the purity of the enzyme preparation.[16]

Metabolite Concentrations

The circulating and tissue concentrations of arginine and its precursors provide a snapshot of the dynamic state of arginine metabolism.

| Metabolite | Fluid/Tissue | Condition | Concentration Range | Reference(s) |

| L-Arginine | Human Plasma | Healthy Adult | 27 - 80 µM | [17] |

| Human Plasma | Healthy Adult | 58.19 ± 16.43 µmol/L | [18] | |

| Human Plasma | Healthy Adult | 60.6 - 94.0 µM | [19] | |

| L-Citrulline | Human Plasma | Healthy Adult | 40 ± 10 µM | [17] |

| Human Plasma | Healthy Adult | 60.77 ± 9.18 µmol/L | [18] | |

| Human Plasma | Healthy Adult | 30.5 - 40.0 µM | [19] | |

| Human Plasma | Severe Sepsis | 9.2 µM (median) | [17] | |

| L-Ornithine | Human Plasma | Healthy Adult | 13 - 64 µM | [17] |

Regulatory Mechanisms

The endogenous synthesis of arginine is tightly regulated at multiple levels to meet physiological demands.

Hormonal Regulation

-

Glucocorticoids: These steroid hormones have complex and tissue-specific effects. In hepatocytes, glucocorticoids can increase the expression of both arginase and argininosuccinate synthetase.[20] However, in alveolar macrophages, glucocorticoids can inhibit the lipopolysaccharide (LPS)-induced upregulation of arginase.[5][12][18] Cortisol has been shown to increase the activities of ASL and arginase in enterocytes.[2]

Cytokine-Mediated Regulation

-

Pro-inflammatory Cytokines: Cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) can regulate the expression of ASS1 in cancer cell lines.[4] In a murine model of cachexia, TNF-α was shown to selectively inhibit the genetic expression of albumin.[8] The downregulation of ASS1 by hypoxia-inducible factor 1-alpha (HIF-1α) has been associated with increased metastasis in multiple cancers.[21]

Experimental Protocols

Quantification of Plasma Arginine and Citrulline by HPLC

This protocol describes a common method for the simultaneous determination of primary amino acids in plasma using reverse-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization and fluorescence detection.

4.1.1. Sample Preparation

-

To 20 µL of plasma, add 20 µL of an internal standard solution (e.g., 62.5 µmol/L norvaline) and 160 µL of HPLC-grade water.

-

Precipitate plasma proteins by adding 200 µL of 0.5 mol/L perchloric acid.

-

Vortex the mixture and centrifuge at 15,000 x g for 5 minutes at room temperature.

-

Filter the supernatant through a 0.2-µm micro-centrifuge filter.[22]

4.1.2. Derivatization

-

Prepare a fresh o-phthalaldehyde (OPA) derivatizing reagent daily. Dissolve 10 mg of OPA in 0.2 mL of methanol, 1.8 mL of 200 mmol/L potassium tetraborate buffer (pH 9.5), and 10 µL of 3-mercaptopropionic acid. Dilute this mixture with 8 mL of the same borate buffer.[22]

-

Automated online pre-column derivatization is typically performed by the HPLC autosampler, mixing a small volume of the sample with the OPA reagent before injection.

4.1.3. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 30 mmol/L potassium dihydrogen phosphate buffer with 0.4% tetrahydrofuran, pH 7.0.[22]

-

Mobile Phase B: 50% acetonitrile in water.[22]

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to separate the derivatized amino acids.

-

Detection: Fluorescence detector with excitation and emission wavelengths appropriate for OPA-derivatized amino acids (e.g., Ex: 340 nm, Em: 450 nm).

Argininosuccinate Synthetase (ASS1) Activity Assay (Spectrophotometric)

This continuous spectrophotometric assay measures ASS1 activity by coupling the production of pyrophosphate (PPi) to the oxidation of NADH.

4.2.1. Reagents

-

Assay Buffer: (e.g., Tris-HCl buffer, pH 7.5)

-

Substrates: L-citrulline, L-aspartate, ATP

-

Coupling Enzymes: Pyrophosphate-dependent phosphofructokinase, aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.

-

Other Reagents: Fructose-6-phosphate, NADH.

4.2.2. Procedure

-

Prepare a reaction mixture containing the assay buffer, all substrates (except one to initiate the reaction), coupling enzymes, and NADH.

-

Add the cell or tissue lysate to the reaction mixture and incubate to allow for the consumption of any endogenous PPi.

-

Initiate the reaction by adding the final substrate (e.g., L-citrulline).

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the rate of PPi production and thus to the ASS1 activity.[24][25][26]

Argininosuccinate Lyase (ASL) Activity Assay (Spectrophotometric)

This continuous spectrophotometric assay measures ASL activity by monitoring the formation of fumarate, which absorbs light at 240 nm.

4.3.1. Reagents

-

Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.5 at 37°C.

-

Substrate: 11.7 mM Argininosuccinic Acid solution.

-

Enzyme Preparation: Diluted cell or tissue lysate.

4.3.2. Procedure

-

In a quartz cuvette, combine the assay buffer and the enzyme preparation. Equilibrate to 37°C.

-

Initiate the reaction by adding the argininosuccinic acid substrate solution.

-

Immediately mix and record the increase in absorbance at 240 nm for approximately 5 minutes.

-

The rate of increase in absorbance is proportional to the rate of fumarate production and thus to the ASL activity. A blank reaction without the enzyme should be run to correct for any non-enzymatic breakdown of the substrate.

In Vivo Arginine Synthesis Measurement using Stable Isotope Tracing

Stable isotope tracers are powerful tools for studying the dynamics of metabolic pathways in vivo.[19][27][28][29][30]

4.4.1. Principle A stable isotope-labeled precursor of arginine (e.g., [¹⁵N₂]-glutamine, [¹³C₆]-arginine, [ureido-¹³C]-citrulline) is infused into the subject.[23] The rate of appearance of the labeled isotope in the product (arginine) is measured over time using mass spectrometry. This allows for the calculation of the rate of de novo synthesis of arginine.

4.4.2. General Protocol

-

A primed, constant intravenous infusion of the stable isotope tracer is administered.

-

Blood samples are collected at regular intervals during the infusion to measure the isotopic enrichment of the precursor and product amino acids in plasma.

-

Plasma samples are deproteinized, and the amino acids are derivatized for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Mathematical models are used to calculate the flux of arginine and the rate of its de novo synthesis from the isotopic enrichment data.[23][28]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The intestinal-renal axis for endogenous arginine synthesis.

Caption: A typical experimental workflow for HPLC analysis of plasma amino acids.

Caption: Logical relationship for spectrophotometric assays of ASS1 and ASL.

Conclusion

The endogenous synthesis of arginine is a complex, multi-organ process that is critical for maintaining metabolic homeostasis. A thorough understanding of the key enzymes, their kinetics, and the intricate regulatory networks is essential for researchers in physiology, nutrition, and drug development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the fascinating biology of arginine metabolism. Future research will likely focus on further elucidating the tissue-specific regulation of arginine synthesis and its implications in various disease states.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. bevital.no [bevital.no]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice [frontiersin.org]

- 5. Glucocorticoids inhibit lipopolysaccharide-induced up-regulation of arginase in rat alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. e-century.us [e-century.us]

- 8. Tumor necrosis factor-alpha inhibits albumin gene expression in a murine model of cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Argininosuccinate synthase: at the center of arginine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amino acid and enzyme studies of brain and other tissues in an infant with argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reduced expression of argininosuccinate synthetase 1 has a negative prognostic impact in patients with pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glucocorticoids inhibit lipopolysaccharide-induced up-regulation of arginase in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of argininosuccinate lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The biochemical and molecular spectrum of ornithine transcarbamylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biochemistry - Enzymes extracted from diferent tissue, may have diferent $K_m$ values under the same conditions? - Biology Stack Exchange [biology.stackexchange.com]

- 17. Arginase as a Potential Biomarker of Disease Progression: A Molecular Imaging Perspective [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regulation of glucocorticoids of arginase and argininosuccinate synthetase in cultured rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Overexpression of tumor necrosis factor-alpha produces an increase in lung volumes and pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Plasma amino acids determined by liquid chromatography within 17 minutes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A continuous spectrophotometric assay for argininosuccinate synthetase based on pyrophosphate formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. jst.go.jp [jst.go.jp]

- 27. Stable isotope tracer methods for in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Tracing metabolic flux in vivo: basic model structures of tracer methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Stable Isotope Methodology - Research - Maastricht University [maastrichtuniversity.nl]

- 30. physoc.org [physoc.org]

Methodological & Application

Application Notes and Protocols for the Use of DL-Arginine in Cell Culture Media Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction